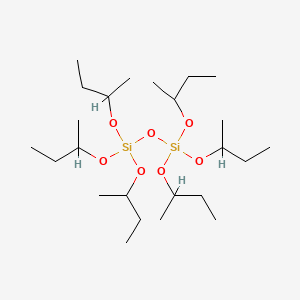
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is a silicon-based compound characterized by its unique structure, which includes six 1-methylpropoxy groups attached to a disiloxane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane typically involves the reaction of hexachlorodisiloxane with 1-methylpropanol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 1-methylpropoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Catalyst: Pyridine or another suitable base
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted disiloxane derivatives.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Medicine: Investigated for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of materials with enhanced mechanical and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A compound with similar silicon-based structure but different functional groups.
1,1,1,3,3,3-Hexamethyldisiloxane: Another silicon-based compound with methyl groups instead of 1-methylpropoxy groups.
Uniqueness
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and industry, where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
4444-59-1 |
|---|---|
Fórmula molecular |
C24H54O7Si2 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
tributan-2-yl tri(butan-2-yloxy)silyl silicate |
InChI |
InChI=1S/C24H54O7Si2/c1-13-19(7)25-32(26-20(8)14-2,27-21(9)15-3)31-33(28-22(10)16-4,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
Clave InChI |
PVJZYCPAOIWRPM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
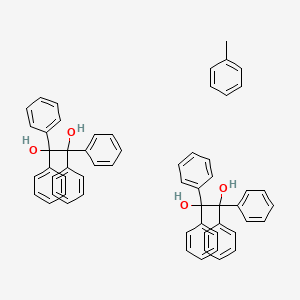
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
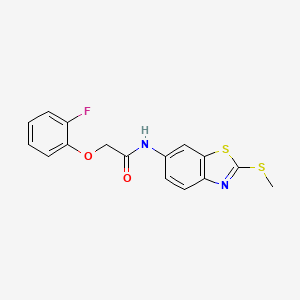
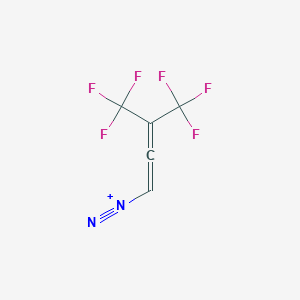
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
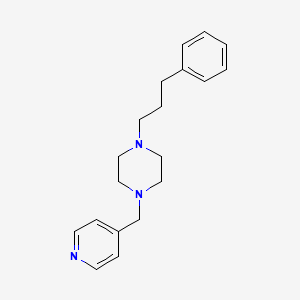

![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
